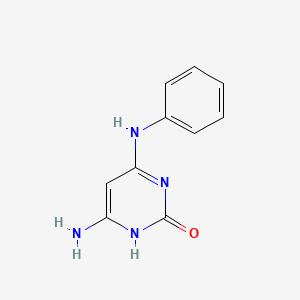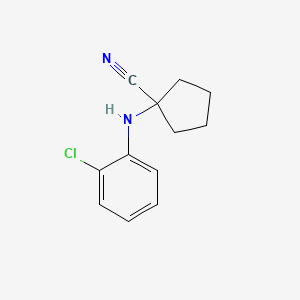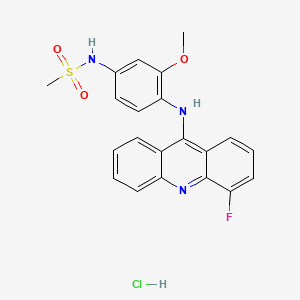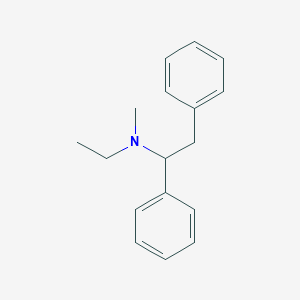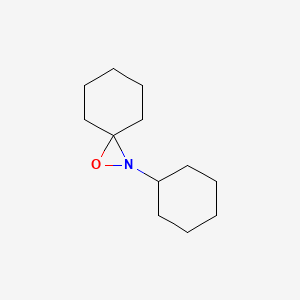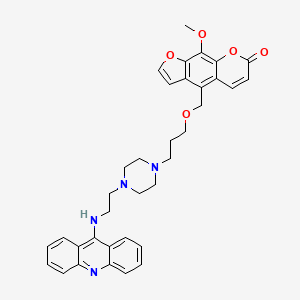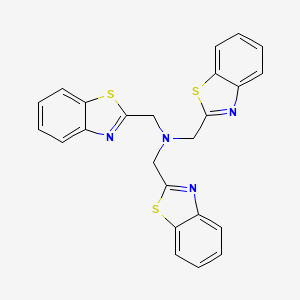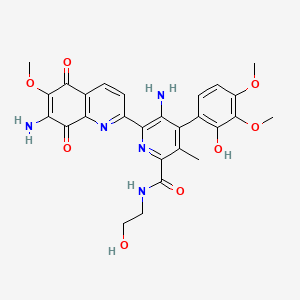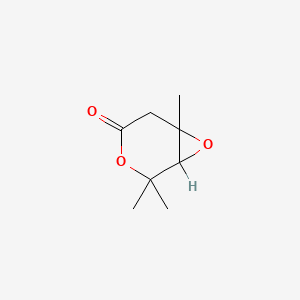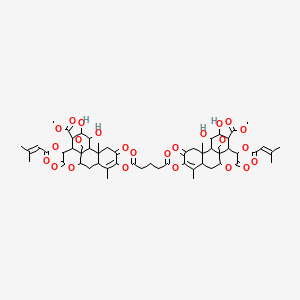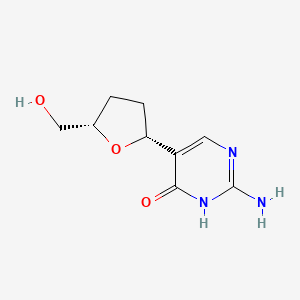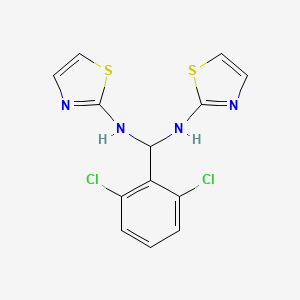![molecular formula C30H32N2O4 B12803342 8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 78080-26-9](/img/structure/B12803342.png)
8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of NSC 308823 involves synthetic routes that typically start with the isolation of neural stem cells from tissue or the differentiation of pluripotent cells . The process includes the use of specific reagents and conditions to ensure the efficient production of the compound. Industrial production methods may involve large-scale synthesis using optimized protocols to achieve high yields and purity.
Analyse Des Réactions Chimiques
NSC 308823 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of NSC 308823.
Applications De Recherche Scientifique
NSC 308823 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it plays a crucial role in the study of neural stem cells and their differentiation . In medicine, NSC 308823 is investigated for its potential therapeutic applications, including the treatment of neurological disorders and injuries . Additionally, it is used in industry for the development of new materials and technologies.
Mécanisme D'action
The mechanism of action of NSC 308823 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of neural stem cells, promoting their differentiation into neurons, astrocytes, and oligodendrocytes . The compound may also influence various signaling pathways involved in cell proliferation, differentiation, and survival.
Comparaison Avec Des Composés Similaires
NSC 308823 can be compared with other similar compounds, such as paclitaxel and dipyridamole . While paclitaxel is known for its use in cancer treatment by stabilizing microtubules, NSC 308823 is unique in its ability to modulate neural stem cell activity. Dipyridamole, on the other hand, is a phosphodiesterase inhibitor used to prevent thromboembolic events, highlighting the distinct therapeutic applications of NSC 308823.
Conclusion
NSC 308823 is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
78080-26-9 |
|---|---|
Formule moléculaire |
C30H32N2O4 |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
8-[4-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C30H32N2O4/c33-25-17-29(13-1-2-14-29)18-26(34)31(25)23-9-5-21(6-10-23)22-7-11-24(12-8-22)32-27(35)19-30(20-28(32)36)15-3-4-16-30/h5-12H,1-4,13-20H2 |
Clé InChI |
YTRTWIBHRIHHMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)CC6(CCCC6)CC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


